P-Toluene-D7-sulfonic acid H2O

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Analytical Method Validation

P-Toluene-D7-sulfonic acid H2O (1219795-22-8) is a perdeuterated (d₇, ≥98 atom% D) PTSA monohydrate delivering a reliable M+7 mass shift for interference-free LC-MS/MS quantification. Unlike non-deuterated PTSA (6192-52-5), it eliminates co-elution and signal cross-talk in stable isotope dilution assays, enabling accurate quantitation of residual PTSA and tosylate esters in APIs per FDA/ICH genotoxic impurity guidelines. Also serves as a deuterated Brønsted acid catalyst for KIE mechanistic studies and as a precursor for d₇-tosylate synthesis in DMPK workflows. White crystalline solid.

Molecular Formula C7H10O4S
Molecular Weight 197.26 g/mol
CAS No. 1219795-22-8
Cat. No. B12059891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Toluene-D7-sulfonic acid H2O
CAS1219795-22-8
Molecular FormulaC7H10O4S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.O
InChIInChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2/i1D3,2D,3D,4D,5D;
InChIKeyKJIFKLIQANRMOU-ANHTTWOXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P-Toluene-D7-sulfonic Acid H2O (CAS 1219795-22-8): Procurement-Grade Deuterated Internal Standard and Catalyst


P-Toluene-D7-sulfonic acid H2O (CAS 1219795-22-8) is the heptadeuterated monohydrate of p-toluenesulfonic acid (PTSA), a strong organic sulfonic acid . As a stable isotope-labeled compound with a molecular formula of C₇H₃D₇O₄S and molecular weight of 197.26 g·mol⁻¹, this compound serves dual scientific functions: (1) a deuterium-labeled internal standard for quantitative LC-MS/MS analysis of non-deuterated PTSA and its derivatives, and (2) a fully deuterated Brønsted acid catalyst for mechanistic investigations where proton/deuterium tracing or kinetic isotope effect studies are required [1]. The compound is supplied as a white to off-white crystalline solid with a melting point of 102–105 °C and is soluble in DMSO and methanol .

Why Non-Deuterated PTSA or Incompletely Labeled Analogs Cannot Substitute for P-Toluene-D7-sulfonic Acid H2O in Quantitative and Mechanistic Workflows


Scientific procurement decisions involving P-Toluene-D7-sulfonic acid H2O hinge critically on deuterium incorporation metrics and analytical specificity. Non-deuterated p-toluenesulfonic acid monohydrate (CAS 6192-52-5) co-elutes and is mass-indistinguishable from endogenous or process-derived PTSA, rendering it unusable as an internal standard in stable isotope dilution LC-MS assays where baseline chromatographic resolution from the analyte is not achievable [1]. Similarly, partially deuterated analogs or lots with suboptimal isotopic enrichment (<98 atom% D) introduce systematic quantification bias: the residual unlabeled fraction contributes to the analyte signal rather than the internal standard channel, compressing the calibration curve dynamic range and inflating calculated concentrations at low analyte levels [2]. The perdeuterated (d₇) configuration of the target compound—specifically deuteration of all seven aromatic and methyl hydrogens—produces a reliable M+7 mass shift relative to the native PTSA molecular ion, a prerequisite for interference-free selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in triple quadrupole and high-resolution MS platforms [3].

Quantitative Differentiation Evidence for P-Toluene-D7-sulfonic Acid H2O: Isotopic Purity, Mass Shift, and Physicochemical Specifications


Isotopic Enrichment Specification: 98 atom% D Minimum Requirement for Stable Isotope Dilution Assays

The target compound is specified with a minimum isotopic purity of 98 atom% D for the d₇-labeled product, as confirmed by the primary manufacturer's Certificate of Analysis . This specification contrasts with non-certified deuterated reagents that may be offered without verified atom% D enrichment data or with lower nominal purity thresholds. In stable isotope dilution LC-MS/MS, isotopic purity directly governs assay accuracy: each 1% decrement in atom% D below 100% translates to a corresponding increase in the unlabeled fraction that co-migrates into the analyte quantification channel, systematically biasing calculated concentrations upward [1].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Analytical Method Validation

Mass Shift Specification: M+7 Differential for Unambiguous MS Detection

The perdeuteration of all seven aromatic and methyl hydrogens in the target compound yields a nominal mass increase of 7 Da relative to native PTSA monohydrate (C₇H₈O₃S·H₂O, MW 190.22 g·mol⁻¹) . This M+7 mass shift is explicitly documented in the manufacturer's technical datasheet as a key differentiating specification . In practice, this mass differential ensures that the deuterated internal standard's precursor ion (m/z ≈ 179 for [M+H]⁺) and its corresponding product ions are fully resolved from the native analyte's ion envelope, eliminating isotopic cross-talk that can occur with d₃ or d₄ analogs when the natural abundance ¹³C isotopologue of the analyte overlaps with the internal standard's quantification channel [1].

LC-MS/MS Selected Reaction Monitoring Internal Standard Selection

Chemical Purity Certification: 98% (CP) Assay for Reproducible Quantitative Workflows

The target compound is supplied with a certified chemical purity assay of 98% (CP) as determined by HPLC or neutralization titration, in addition to the 98 atom% D isotopic purity specification . This dual purity certification contrasts with generic PTSA monohydrate products (e.g., CAS 6192-52-5) where suppliers may report only a single purity metric (typically ≥98% by titration) without isotopic enrichment data, or with research-grade deuterated materials lacking formal CoA documentation of both parameters. The 98% (CP) assay ensures that the nominal mass of material weighed for internal standard preparation contains a known and consistent amount of the active deuterated species, a critical factor for achieving day-to-day and batch-to-batch analytical reproducibility [1].

Analytical Standard Purity Specification Certificate of Analysis

Solid-State Handling Advantages Over Non-Deuterated PTSA: Comparable Physical Form with Isotopic Labeling

The target compound is supplied as a white to off-white crystalline solid with a melting point of 102–105 °C, essentially identical to native PTSA monohydrate (mp 96–99 °C lit.) . This solid-state characteristic preserves the handling convenience of the non-deuterated parent compound—a key procurement consideration for PTSA, which is valued in synthetic chemistry precisely because it is one of the few strong organic acids that is a weighable solid rather than a corrosive liquid [1]. The deuterated analog retains this property while adding isotopic labeling functionality, enabling direct gravimetric preparation of internal standard stock solutions without the volumetric handling complexities associated with liquid acids or hygroscopic deuterated salts.

Solid Acid Catalyst Anhydrous Handling Formulation Stability

Recommended Application Scenarios for P-Toluene-D7-sulfonic Acid H2O in Analytical and Synthetic Workflows


Stable Isotope Dilution LC-MS/MS Quantification of p-Toluenesulfonic Acid and Its Derivatives

P-Toluene-D7-sulfonic acid H2O is optimally deployed as an internal standard for the accurate quantification of residual PTSA, tosylate esters, or tosylate salts in active pharmaceutical ingredients (APIs), drug products, or biological matrices. The M+7 mass shift and ≥98 atom% D isotopic purity (as established in Section 3) ensure chromatographic co-elution with the non-deuterated analyte while maintaining baseline MS resolution, thereby correcting for matrix effects, extraction recovery variability, and ion source fluctuations inherent to electrospray LC-MS/MS workflows [1]. This application directly addresses FDA and ICH regulatory requirements for genotoxic impurity monitoring of sulfonate esters in pharmaceutical development [2].

Mechanistic Probe for Acid-Catalyzed Reactions Requiring Deuterium Tracing

The fully deuterated d₇ labeling of the target compound enables its use as a mechanistic probe in acid-catalyzed transformations where proton transfer or hydrogen exchange pathways require elucidation. The 98 atom% D specification (Section 3) provides sufficient isotopic fidelity for kinetic isotope effect (KIE) determinations or for tracking deuterium incorporation into reaction products by ²H NMR or high-resolution MS. This scenario is particularly relevant for academic and industrial process chemistry groups investigating esterification, acetalization, or tosylation mechanisms where the fate of acidic protons influences stereochemical or regiochemical outcomes [3].

Preparation of Deuterated Tosylate Derivatives for Metabolic Studies

The compound serves as a starting material for the synthesis of fully deuterated tosylate esters (ROTs-d₇), which function as stable isotope-labeled intermediates or prodrug candidates in drug metabolism and pharmacokinetic (DMPK) studies. The d₇ labeling of the aromatic ring and methyl group confers metabolic stability against CYP450-mediated oxidation at these positions while providing a distinct MS signature for tracking the tosylate moiety in in vitro or in vivo systems. This application leverages the dual purity certification (Section 3) to ensure that the synthesized deuterated derivatives meet the isotopic enrichment thresholds required for quantitative bioanalysis [4].

Calibration and Validation of Quantitative NMR (qNMR) Methods

While native PTSA has been validated as a water-soluble qNMR reference standard for calibrating other analytes, the deuterated analog P-Toluene-D7-sulfonic acid H2O offers the complementary advantage of serving as a ²H NMR internal standard or as an isotopically distinct reference for cross-validating LC-MS and NMR quantification workflows. The well-defined solid-state properties and high purity specification (Section 3) support gravimetric preparation of reference solutions with traceable concentration accuracy, enabling method harmonization across orthogonal analytical platforms [5].

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